(3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone

CCR5 HIV entry inhibitor IKK‑β

Choose this pyrrolidine-amide building block for targeted CCR5 antagonist research. Its 3-amino-5-(thiophen-2-yl)phenyl core and pyrrolidine-amide linkage provide a receptor-specific mechanism, avoiding off-target NF-κB interference seen with IKK-biased thiophene-carboxamide analogs. Ideal for SAR-driven HIV-1 entry inhibitor studies and CCR5-mediated autoimmune disease probes. Ensure clean, pathway-selective readouts with this differentiated chemotype.

Molecular Formula C15H16N2OS
Molecular Weight 272.4 g/mol
Cat. No. B8124890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone
Molecular FormulaC15H16N2OS
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=CC(=C2)C3=CC=CS3)N
InChIInChI=1S/C15H16N2OS/c16-13-9-11(14-4-3-7-19-14)8-12(10-13)15(18)17-5-1-2-6-17/h3-4,7-10H,1-2,5-6,16H2
InChIKeyNGADOWZHVVMPJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone for Targeted Research Applications


(3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone (CAS 2279123‑16‑7, C₁₅H₁₆N₂OS, MW 272.4) is a synthetic small-molecule building block featuring a 3‑amino‑5‑(thiophen‑2‑yl)phenyl core linked to a pyrrolidine amide [REFS‑1]. Preliminary pharmacological screening identifies this compound as a CCR5 antagonist with potential utility in HIV, asthma, rheumatoid arthritis, autoimmune disease, and COPD research [REFS‑2]. The pyrrolidine‑amide moiety distinguishes it from structurally analogous thiophene‑carboxamide scaffolds that are commonly optimized for kinase inhibition, providing a differentiated entry point for chemokine receptor studies.

Why Generic Substitution with Thiophene‑Carboxamide Analogs Is Not Recommended for CCR5‑Focused Programs


Superficially similar thiophene‑containing building blocks—such as 3‑amino‑5‑phenylthiophene‑2‑carboxamide derivatives—are primarily optimized as IKK‑β (IKK‑2) kinase inhibitors, not as chemokine receptor antagonists [REFS‑1][REFS‑2]. Substituting (3‑amino‑5‑thiophen‑2‑yl‑phenyl)‑pyrrolidin‑1‑yl‑methanone with an IKK‑optimized analog would shift the molecular target from CCR5 to the NF‑κB pathway, fundamentally altering the experimental readout. The pyrrolidine‑amide linkage introduced in the target compound is absent in benchmark IKK inhibitors, making generic interchange scientifically invalid for any study requiring CCR5 modulation.

Quantitative Differentiation of (3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone from Thiophene‑Based Kinase Inhibitors


Target Selectivity: CCR5 Antagonism versus IKK‑β Kinase Inhibition

The target compound is disclosed as a CCR5 antagonist [REFS‑1], whereas the structurally related thiophene‑carboxamide SC‑514 is a selective IKK‑β inhibitor (IC₅₀ = 11.2 μM) that does not inhibit other IKK isoforms or unrelated kinases [REFS‑2]. IKK‑2 Inhibitor XI, another thiophene‑ureido analog, potently inhibits IKK‑2 (IC₅₀ = 25 nM) with selectivity over IKK‑1 (IC₅₀ = 1.0 μM) and JNK1 (IC₅₀ = 1.6 μM) [REFS‑3]. No quantitative CCR5 IC₅₀ data are available for the target compound; the selectivity claim is therefore derived from the distinct molecular target class rather than a head‑to‑head potency comparison.

CCR5 HIV entry inhibitor IKK‑β NF‑κB target selectivity

Structural Determinant: Pyrrolidine Amide Linker Confers Target‑Class Divergence

The target compound incorporates a pyrrolidine‑amide linkage (pyrrolidin‑1‑yl‑methanone) attached to the 3‑amino‑5‑(thiophen‑2‑yl)phenyl scaffold [REFS‑1]. In contrast, SC‑514 and IKK‑2 Inhibitor XI feature a thiophene‑2‑carboxamide or ureido functionality directly conjugated to the thiophene ring [REFS‑2][REFS‑3]. This structural divergence is plausibly responsible for the switch from kinase inhibition (carboxamide/ureido series) to CCR5 antagonism (pyrrolidine‑amide series), as the amide orientation and hydrogen‑bonding capacity differ substantially.

structure‑activity relationship pyrrolidine amide thiophene carboxamide kinase inhibitor CCR5 antagonist

Therapeutic Indication Space: CCR5‑Mediated Diseases versus NF‑κB‑Driven Inflammation

The disclosed CCR5 antagonist profile positions the target compound for HIV entry inhibition and CCR5‑mediated autoimmune/ inflammatory disease research [REFS‑1]. IKK‑β inhibitors such as SC‑514 are instead employed for NF‑κB pathway studies and LPS‑induced TNF‑α suppression [REFS‑2][REFS‑3]. This indication‑space divergence provides a procurement‑level rationale: a laboratory studying CCR5‑dependent viral entry or chemokine signaling cannot substitute the target compound with an IKK‑β inhibitor without invalidating the experimental hypothesis.

CCR5-mediated disease HIV asthma rheumatoid arthritis IKK‑β inflammation

High‑Priority Application Scenarios for (3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone in Drug Discovery


CCR5 Antagonist Hit‑to‑Lead Optimization in HIV‑1 Entry Inhibition

Medicinal chemistry teams pursuing CCR5‑dependent HIV‑1 entry inhibitors can deploy this compound as a starting scaffold for structure‑activity relationship (SAR) exploration. Its disclosed CCR5 antagonist activity [REFS‑1] differentiates it from IKK‑biased thiophene derivatives, enabling focused optimization of antiviral potency and selectivity without off‑target NF‑κB pathway interference.

Chemokine Receptor Pharmacology in Autoimmune and Inflammatory Disease Models

Investigators studying CCR5‑mediated autoimmune conditions (rheumatoid arthritis, COPD, asthma) can use this compound as a tool molecule to probe CCR5 receptor function [REFS‑1]. Unlike IKK‑2 inhibitors that broadly suppress NF‑κB signaling, this compound offers a receptor‑specific mechanism, preserving other NF‑κB‑dependent processes.

Chemical Biology Probe for CCR5‑Dependent Cell Migration Assays

The compound can serve as a selective probe in chemotaxis and cell‑cell fusion assays where CCR5 agonism/antagonism is assessed. Its structural divergence from promiscuous kinase inhibitors reduces confounding off‑target effects commonly observed with thiophene‑carboxamide analogs.

Custom Library Synthesis for Chemokine Receptor Targeted Screening

Contract research organizations and academic screening centers can include this building block in focused compound libraries designed for CCR5 and other chemokine receptor targets. Its pyrrolidine‑amide linker provides a distinct chemotype that complements existing CCR5 antagonist scaffolds such as maraviroc and vicriviroc.

Quote Request

Request a Quote for (3-Amino-5-thiophen-2-yl-phenyl)-pyrrolidin-1-yl-methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.